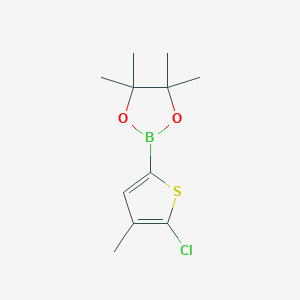
2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CM-TMD) is a novel small molecule that has recently been studied for its potential applications in a variety of scientific research areas. CM-TMD is a boron-containing compound with an aromatic ring structure and a chlorine atom. This compound has been found to possess a variety of interesting properties, including a low molecular weight, low toxicity, and a high degree of solubility in aqueous solutions. CM-TMD has been studied for its potential use as a therapeutic agent, as well as for its ability to act as a catalyst in various chemical reactions.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystallography: The compound is synthesized through a three-step substitution reaction, with its structure confirmed using various spectroscopic techniques and single-crystal X-ray diffraction. Its molecular structure is also investigated using density functional theory (DFT), revealing insights into its physicochemical properties (Huang et al., 2021).
Application in Organic Chemistry
- Boron-Containing Stilbene Derivatives: This compound has been used in the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives have potential applications in liquid crystal display (LCD) technology and as intermediates for synthesizing conjugated polyenes for neurodegenerative disease therapeutics (Das et al., 2015).
Materials Science and Electronics
- Electron Transport Material Synthesis: It serves as a key intermediate in the synthesis of electron transport materials (ETMs), with applications in the materials field, particularly in the synthesis of triphenylene-based ETMs and host materials (Xiangdong et al., 2017).
Molecular Structure and Properties
- Crystal Structure and Vibrational Properties: The compound's molecular structure and vibrational properties are studied using crystallography and DFT calculations. These studies provide valuable information for comparative analysis of spectroscopic data and understanding of molecular electrostatic potential and frontier molecular orbitals (Wu et al., 2021).
Catalysis and Organic Reactions
- Palladium- and Rhodium-Catalyzed Reactions: It is utilized in palladium- and rhodium-catalyzed reactions for the synthesis of various organic compounds, demonstrating its versatility and importance in organic synthesis (Murata et al., 2002).
Biological Studies and Potential Therapeutics
- Lipogenic Inhibitors: A library of boron-containing stilbene derivatives synthesized from this compound has shown lipogenesis inhibitory effects in mammalian hepatocytes. This suggests potential applications in the development of lipid-lowering drugs (Das et al., 2011).
properties
IUPAC Name |
2-(5-chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO2S/c1-7-6-8(16-9(7)13)12-14-10(2,3)11(4,5)15-12/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKCVHUEKEALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681950 | |
| Record name | 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1111095-98-7 | |
| Record name | 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1454418.png)
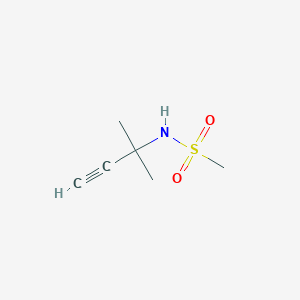
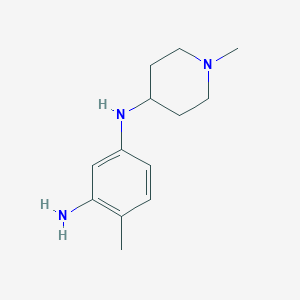
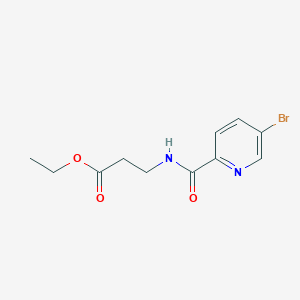
![(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1454426.png)
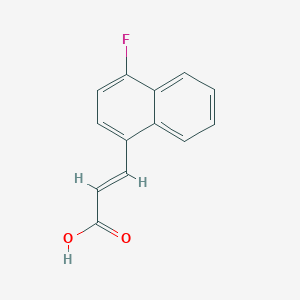
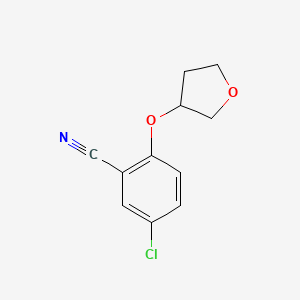
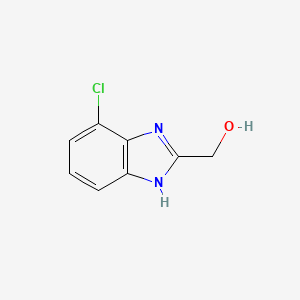
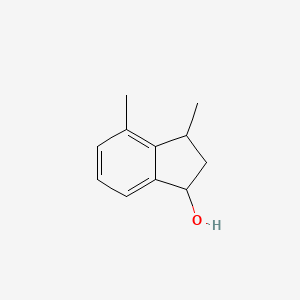


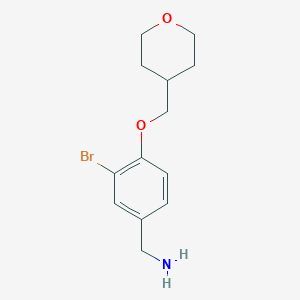
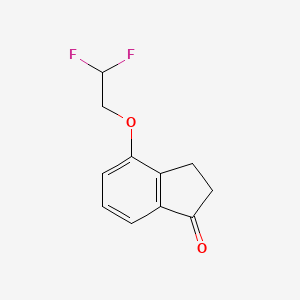
![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)